N,N-diethyl-2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups. These include two ethyl groups attached to a nitrogen (N,N-diethyl), a piperazine ring (piperazin-1-yl), a fluorophenyl group (2-fluorophenyl), and a pyran ring with a ketone group (4-oxopyran). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a piperazine ring and a pyran ring suggests that this compound could have a rigid and planar structure. The fluorophenyl group could introduce some electronic and steric effects that influence the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the piperazine ring is known to participate in reactions with acids and bases, and the ketone group can undergo reactions like reduction and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the ketone could make this compound soluble in polar solvents. The compound’s melting and boiling points would depend on factors like its molecular weight and the strength of intermolecular forces .Scientific Research Applications
Synthesis and Drug Development
Research on compounds structurally related to N,N-diethyl-2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide focuses on the synthesis of drugs with potential therapeutic applications. For instance, studies have detailed the synthesis of flunarizine, a drug used for treating migraines, dizziness, and epilepsy, showcasing the importance of specific chemical structures in drug development and their therapeutic efficacy (Shakhmaev et al., 2016). Similarly, research into oxazolidinone antibacterial agents, such as U-100592 and U-100766, highlights the role of novel compounds in addressing antimicrobial resistance, a crucial aspect of modern medicine (Zurenko et al., 1996).
Antimicrobial Activity
The development of isoxazolinyl oxazolidinones and their evaluation against resistant bacterial strains underlines the continuous search for new antimicrobials capable of overcoming existing drug resistance mechanisms. These efforts are critical in addressing the growing challenge of bacterial infections resistant to current treatments (Varshney et al., 2009).
Biological Activity and Compound Interactions
The exploration of cinnamide derivatives for anti-ischemic activity demonstrates the broader interest in discovering compounds with potential benefits in treating neurological conditions. These studies contribute to our understanding of how specific chemical structures can influence biological activity and offer protective effects against conditions such as cerebral infarction (Zhong et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N,N-diethyl-2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O4/c1-3-25(4-2)22(28)16-30-21-15-29-17(13-20(21)27)14-24-9-11-26(12-10-24)19-8-6-5-7-18(19)23/h5-8,13,15H,3-4,9-12,14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTDVSMTYQQGCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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